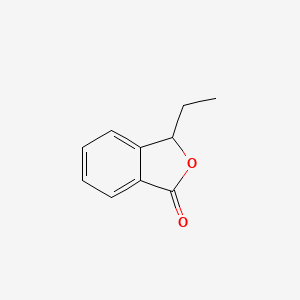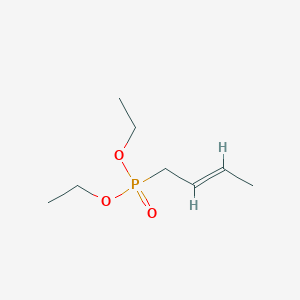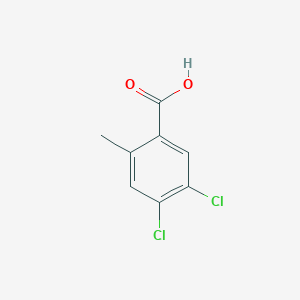
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Vue d'ensemble
Description
Uridine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt, also known as UMP-morpholidate, is a synthetic organic compound with the empirical formula C13H19N3O9P · C17H32N3O and a molecular weight of 686.73 g/mol. This compound is primarily used as a reactant in the synthesis of various nucleotide analogs and derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: UMP-morpholidate can be synthesized through a multi-step organic synthesis process involving the reaction of uridine 5'-monophosphate (UMP) with morpholine and dicyclohexylcarbodiimide (DCC) under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane or dimethylformamide.
Industrial Production Methods: In an industrial setting, the synthesis of UMP-morpholidate involves scaling up the laboratory procedures to larger reactors with precise temperature and pressure control. The use of continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: UMP-morpholidate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the synthesis of nucleotide analogs and derivatives.
Common Reagents and Conditions:
Oxidation: UMP-morpholidate can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or halides in the presence of a base.
Major Products Formed:
UDP-TEMPO: UMP-morpholidate is used in the synthesis of UDP-TEMPO (uridine 5'-diphospho-4- O -2,2,6,6-tetramethylpiperidine 1-oxyl).
UDP-azido-GalNAc: UMP-morpholidate is also used to synthesize UDP-azido-GalNAc (uridine diphosphate N-azido acetylgalactosamine).
Applications De Recherche Scientifique
UMP-morpholidate has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Some of its key applications include:
Chemistry: UMP-morpholidate is used as a reactant in the synthesis of various nucleotide analogs and derivatives, which are essential for studying nucleotide metabolism and enzymatic reactions.
Biology: The compound is used in the study of nucleotide biosynthesis pathways and the regulation of nucleotide pools in cells.
Medicine: UMP-morpholidate derivatives are explored for their potential therapeutic applications, including antiviral and anticancer properties.
Industry: The compound is utilized in the production of nucleotide-based reagents and probes for molecular biology research and diagnostic applications.
Mécanisme D'action
UMP-morpholidate exerts its effects through its role as a nucleotide analog. It acts as a substrate for various enzymes involved in nucleotide metabolism, leading to the synthesis of modified nucleotides. The molecular targets and pathways involved include nucleotide synthesis enzymes such as nucleoside diphosphate kinases and nucleotidyltransferases.
Comparaison Avec Des Composés Similaires
UMP-morpholidate is compared with other similar compounds, highlighting its uniqueness:
Guanosine 5'-monophosphomorpholidate: Similar to UMP-morpholidate, but derived from guanosine instead of uridine.
Adenosine 5'-monophosphomorpholidate: Another nucleotide analog, but based on adenosine.
Cytidine 5'-monophosphomorpholidate: Derived from cytidine, used in similar synthetic applications.
UMP-morpholidate stands out due to its specific reactivity and utility in the synthesis of UDP-TEMPO and UDP-azido-GalNAc, which are not easily achievable with other nucleotide analogs.
Propriétés
IUPAC Name |
N,N'-dicyclohexylmorpholine-4-carboximidamide;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C13H20N3O9P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;17-9-1-2-16(13(20)14-9)12-11(19)10(18)8(25-12)7-24-26(21,22)15-3-5-23-6-4-15/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H,14,17,20)/t;8-,10-,11-,12-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUAYLFCHPJYFJL-HVVPPSBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N6O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469998 | |
| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]uridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24558-91-6 | |
| Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]uridine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1600412.png)


![(1R,5S)-3-Oxabicyclo[3.3.0]oct-6-en-2-one](/img/structure/B1600416.png)


